molecular formula C10H9N3O2 B8415503 4-(3-methyl-5-nitrophenyl)-1H-pyrazole

4-(3-methyl-5-nitrophenyl)-1H-pyrazole

Cat. No. B8415503
M. Wt: 203.20 g/mol
InChI Key: IZKZZIPKJIUMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-5-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methyl-5-nitrophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methyl-5-nitrophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-methyl-5-nitrophenyl)-1H-pyrazole

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(3-methyl-5-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-2-8(9-5-11-12-6-9)4-10(3-7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

IZKZZIPKJIUMPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (8.17 g, 27.8 mmol), tetrakis(triphenylphosphine)palladium(0) (2.67 g, 2.31 mmol) and potassium carbonate (12.8 g, 93.0 mmol) were added to a solution of 1-bromo-3-methyl-5-nitrobenzene (5.0 g, 23.1 mmol) in dioxane (7.5 mL). The mixture was degassed with nitrogen for 5 minutes and stirred at 100° C. for 18 h. The mixture was passed through CELITE, washed with methanol and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0-50% EtOAc/Hexane) to afford 4-(3-methyl-5-nitrophenyl)-1H-pyrazole. MS ESI calc'd. for C10H10N3O2 [M+H]+ 204. found 204.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
catalyst
Reaction Step One

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